(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate

Description

Nomenclature and Identification Systems

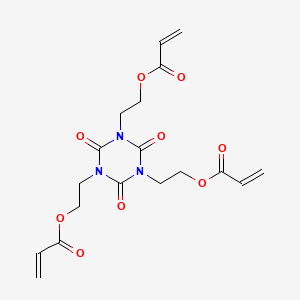

The compound (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate is systematically named according to IUPAC rules, reflecting its triazine core functionalized with three acrylate-terminated ethylene glycol chains. Its molecular formula is C₁₈H₂₁N₃O₉ , with a molecular weight of 423.38 g/mol . Key identifiers include:

- CAS Registry Number : 40220-08-4 .

- EC Number : 254-843-6 .

- InChIKey : YIJYFLXQHDOQGW-UHFFFAOYSA-N .

- SMILES :

C=CC(=O)OCCN1C(=O)N(CCOC(=O)C=C)C(=O)N(CCOC(=O)C=C)C1=O.

The structural backbone consists of a 1,3,5-triazinane ring with three 2,1-ethanediyl groups, each esterified with prop-2-enoate (acrylate) moieties. This architecture enables high crosslinking density in polymer networks .

Alternative Names and Trade Designations

The compound is marketed under numerous synonyms and proprietary brands:

Regulatory identifiers include DTXSID1044936 (EPA) and UNII-6PEX8488MK (FDA) .

Classification in Chemical Compound Hierarchies

This compound belongs to multiple chemical classes:

- Acrylate Esters : As a triacrylate, it participates in radical polymerization .

- Heterocyclic Compounds : The 1,3,5-triazinane core classifies it as a nitrogen-containing heterocycle .

- Crosslinking Agents : Its trifunctionality enables three-dimensional network formation in polymers .

- Isocyanurate Derivatives : Structural analogs include tris(2-hydroxyethyl) isocyanurate, a precursor in its synthesis .

In regulatory frameworks, it is categorized under ECHA’s Advanced Registration System and EPA’s Toxic Substances Control Act (TSCA) inventory . Its use in food-contact coatings complies with FDA 21 CFR §175.300 via indirect migration limits .

Properties

IUPAC Name |

2-[2,4,6-trioxo-3,5-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazinan-1-yl]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O9/c1-4-13(22)28-10-7-19-16(25)20(8-11-29-14(23)5-2)18(27)21(17(19)26)9-12-30-15(24)6-3/h4-6H,1-3,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJYFLXQHDOQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)C=C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42033-33-0 | |

| Record name | M 315 homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42033-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044936 | |

| Record name | (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | 2-Propenoic acid, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

40220-08-4 | |

| Record name | Tris(2-hydroxyethyl) isocyanurate triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40220-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040220084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,4,6-TRIOXO-1,3,5-TRIAZINANE-1,3,5-TRIYL)TRIETHANE-2,1-DIYL TRISPROP-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PEX8488MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate typically involves the esterification of tris(2-hydroxyethyl) isocyanurate with acryloyl chloride or acrylic acid derivatives. The key steps include:

- Starting from tris(2-hydroxyethyl) isocyanurate , which contains three primary hydroxyl groups attached to the isocyanurate ring.

- Reacting these hydroxyl groups with acryloyl chloride or acrylic anhydride under controlled conditions to form the triacrylate ester.

- Use of a base (such as triethylamine or pyridine) to neutralize the hydrochloric acid generated during the reaction.

- Purification by standard organic methods such as extraction, washing, and distillation or recrystallization.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Starting material | Tris(2-hydroxyethyl) isocyanurate | Commercially available or synthesized |

| 2. Esterification reagent | Acryloyl chloride or acrylic anhydride | Acryloyl chloride preferred for reactivity |

| 3. Base | Triethylamine or pyridine | Scavenges HCl, prevents side reactions |

| 4. Solvent | Anhydrous dichloromethane or tetrahydrofuran (THF) | Dry conditions to avoid hydrolysis |

| 5. Temperature | 0 to 25 °C | Controlled to prevent polymerization |

| 6. Reaction time | 2 to 6 hours | Monitored by TLC or HPLC |

| 7. Work-up | Washing with water, drying over MgSO4, solvent removal | Purification by recrystallization or chromatography |

Representative Synthetic Procedure

- Charge tris(2-hydroxyethyl) isocyanurate into a dry reaction flask under inert atmosphere (nitrogen or argon).

- Add anhydrous solvent (e.g., dichloromethane) and cool the mixture to 0 °C.

- Slowly add acryloyl chloride dropwise with stirring, maintaining temperature below 5 °C.

- Add triethylamine dropwise to neutralize HCl formed.

- Allow the reaction to proceed at room temperature for 3–4 hours.

- Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.

- Quench the reaction by adding water, separate organic layer.

- Wash organic layer with dilute acid and brine, dry over anhydrous magnesium sulfate.

- Remove solvent under reduced pressure.

- Purify the crude product by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or column chromatography.

Research Findings and Optimization

- Yield and Purity: Typical yields range from 75% to 90% with purity >98% after purification.

- Stabilization: The product is often stabilized with small amounts of phenothiazine or other radical inhibitors to prevent premature polymerization during storage.

- Reaction Monitoring: Use of spectroscopic methods such as FTIR (disappearance of hydroxyl peak, appearance of ester carbonyl peak) and NMR (appearance of acrylate vinyl protons) is standard.

- Scale-up: Industrial scale synthesis requires careful control of temperature and moisture to avoid side reactions and polymerization.

Comparative Table of Preparation Methods

| Method | Reagents Used | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acryloyl chloride esterification | Acryloyl chloride, triethylamine | High reactivity, fast reaction | Requires dry conditions, corrosive reagents | 80-90 |

| Acrylic anhydride esterification | Acrylic anhydride, base | Milder reagents | Slower reaction, lower reactivity | 70-85 |

| Direct esterification with acrylic acid | Acrylic acid, acid catalyst | Simple reagents | Requires high temperature, equilibrium limits yield | 60-75 |

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate undergoes various chemical reactions, including:

Nucleophilic substitution: Reaction with nucleophiles in aqueous medium, leading to the opening of the triazinane ring and elimination of the carbonyl group.

Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and alcohols.

Solvents: DMF, HMPA, NMP.

Catalysts: Acid catalysts for esterification reactions.

Major Products

The major products formed from these reactions include 1-carbamoylhydantoins and various esters .

Scientific Research Applications

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogous triazine derivatives, highlighting structural, functional, and applicative differences.

Table 1: Structural and Functional Comparison

Key Findings:

Linker Influence: The ethyl linkers in the target compound enhance flexibility compared to TATA’s direct acryloyl bonding, enabling tailored mechanical properties in resins .

Functional Group Reactivity :

- Acrylates (target compound and TATA) undergo radical polymerization, forming rigid networks. TATA’s lack of linkers increases crosslinking density, favoring brittle materials suited for biochemical crosslinking .

- Thioesters exhibit nucleophilic reactivity (e.g., thiol-thioester exchanges), enabling self-healing polymers but with lower thermal stability (<200°C) .

- Imidazolium groups confer ionic character, enabling applications in anion recognition and ionic liquids .

Thermal and Chemical Stability :

Biological Activity

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C18H21N3O9

- Molecular Weight : 423.374 g/mol

- Structure : The compound features a triazine core with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential applications include anticancer properties, antimicrobial effects, and inhibition of specific enzymes.

Anticancer Activity

Recent studies have shown that derivatives of triazine compounds exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that certain derivatives had IC50 values ranging from 0.20 μM to 16.32 μM against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell growth and proliferation, such as the PI3K/mTOR pathway . This inhibition leads to reduced cell viability and induced apoptosis in cancer cells.

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.20 |

| MCF-7 | 1.25 |

| HeLa | 1.03 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Research indicates that certain triazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Compounds with triazine cores have shown competitive inhibition against DHFR, which is significant for developing treatments for cancers and bacterial infections .

Case Studies

Several case studies highlight the effectiveness of triazine derivatives:

- Study on Breast Cancer : A derivative showed an IC50 value of 13.71 μM against DLD-1 colon cancer cells and demonstrated the ability to induce apoptosis by increasing BAX expression while decreasing Bcl-2 levels .

- Antimicrobial Efficacy : A study reported that a derivative exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution on the triazine core. For example, a triazine derivative (e.g., 2,4,6-trichlorotriazine) is reacted with thiol-containing precursors (e.g., 3-mercaptopropionic acid) in the presence of a base like N,N-diisopropylethylamine (DIPEA) at controlled temperatures (−35°C to room temperature) to ensure regioselectivity . Optimization involves varying stoichiometry (e.g., 1.1 equiv. of base), solvent polarity, and reaction time. A fractional factorial design can identify critical parameters (e.g., temperature vs. reagent purity).

- Table 1 : Key Reaction Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | −35°C to 25°C | Controls selectivity |

| Base Equivalents | 1.0–1.5 equiv. | Enhances conversion |

| Reaction Time | 7–24 hours | Minimizes side products |

Q. Which spectroscopic and chromatographic methods effectively characterize its structural integrity?

- Methodological Answer : Use 1H/13C NMR to confirm the triazine backbone and ester linkages (δ 160–170 ppm for carbonyls). IR spectroscopy detects C=O (1698–1660 cm⁻¹) and S–H (2550 cm⁻¹) stretches . Mass spectrometry (ESI+) identifies molecular ion peaks (e.g., m/z 619 [M+H]+ for related triazine derivatives) . HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients.

- Table 2 : Key Spectroscopic Data

| Technique | Diagnostic Features | Reference |

|---|---|---|

| 1H NMR | δ 3.8–4.2 ppm (ethyleneoxy) | |

| IR | 1698 cm⁻¹ (triazine C=O) |

Advanced Research Questions

Q. How can experimental designs investigate the compound’s stability under varying environmental conditions?

- Methodological Answer : Apply a split-split-plot design to test stability across pH (3–10), temperature (25–60°C), and UV exposure. Replicate samples in quadruplicate, using accelerated aging studies (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized thiols) . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions.

- Table 3 : Stability Study Framework

| Factor | Levels Tested | Analytical Endpoint |

|---|---|---|

| pH | 3, 7, 10 | % Parent compound |

| Temperature | 25°C, 40°C, 60°C | Degradation rate |

Q. What strategies resolve contradictions in reactivity data with nucleophiles?

- Methodological Answer : Discrepancies in nucleophilic substitution outcomes (e.g., thiol vs. amine reactivity) may arise from solvent polarity or steric effects. Use computational chemistry (DFT calculations) to model transition states and identify steric/electronic barriers . Validate with kinetic experiments under inert atmospheres to exclude oxidation artifacts. Cross-reference findings with analogous triazine derivatives (e.g., isocyanurate-based systems) .

Q. How to assess environmental fate and ecological risks using multidisciplinary approaches?

- Methodological Answer : Combine laboratory studies (OECD 301 biodegradation tests) with field monitoring of soil/water compartments. Measure log Kow (octanol-water coefficient) to predict bioaccumulation and use LC-MS/MS to quantify residues in biota . Ecotoxicological assays (e.g., Daphnia magna LC50) evaluate acute toxicity, while genomic tools assess biomarker responses (e.g., oxidative stress genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.